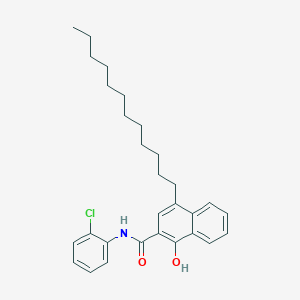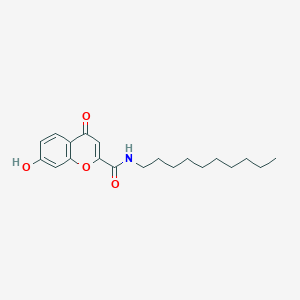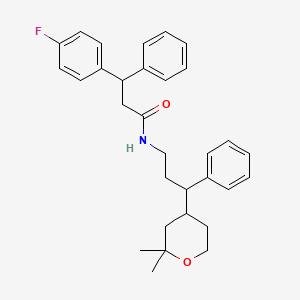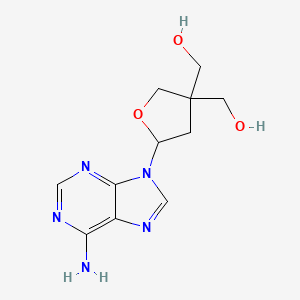![molecular formula C28H26FN3O5 B15172729 [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone is a complex organic compound that features a quinoxaline core substituted with a trimethoxyphenyl group, a fluoro-substituted phenyl ring, and a morpholinylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the trimethoxyphenyl group and a halogenated quinoxaline intermediate.
Fluorination: The fluoro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a halogenated phenyl precursor.
Morpholinylmethanone Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, which can be studied using techniques like X-ray crystallography and NMR spectroscopy.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.
Industry
Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The quinoxaline core can interact with DNA and enzymes involved in DNA replication and repair. The morpholinylmethanone moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor used in cancer therapy.
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Uniqueness
What sets [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone apart is its combination of a quinoxaline core with a trimethoxyphenyl group and a morpholinylmethanone moiety. This unique structure allows it to interact with multiple molecular targets, potentially offering a broader spectrum of biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C28H26FN3O5 |
|---|---|
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
[3-fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C28H26FN3O5/c1-34-24-14-18(15-25(35-2)27(24)36-3)23-16-30-22-6-4-5-20(26(22)31-23)19-8-7-17(13-21(19)29)28(33)32-9-11-37-12-10-32/h4-8,13-16H,9-12H2,1-3H3 |
Clave InChI |
PJYMHYVWRNNMDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CC=C3N=C2)C4=C(C=C(C=C4)C(=O)N5CCOCC5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)

![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)

![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)

